molecular formula C17H15ClO2 B5787188 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate

5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate

Cat. No. B5787188
M. Wt: 286.8 g/mol
InChI Key: QOMFRGYOYAPMCS-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate, also known as THN-CB, is a chemical compound that has gained significant interest in scientific research due to its potential use as a tool for studying various biological processes.

Mechanism of Action

5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This inhibition leads to a decrease in calcium signaling, which can have a variety of downstream effects depending on the specific biological context.
Biochemical and Physiological Effects
5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate has been shown to have a variety of biochemical and physiological effects depending on the specific biological context in which it is used. For example, 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate has been shown to inhibit insulin secretion in pancreatic beta cells, reduce the amplitude of calcium transients in cardiac myocytes, and reduce the amplitude of calcium oscillations in astrocytes.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate in lab experiments is its specificity for calcium channels, which allows for precise manipulation of calcium signaling. However, one limitation is that 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate may have off-target effects on other ion channels or signaling pathways, which can complicate interpretation of results.

Future Directions

There are many potential future directions for research involving 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate. One area of interest is the use of 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate as a tool for investigating the role of calcium signaling in various biological processes, such as synaptic transmission, muscle contraction, and immune cell activation. Another area of interest is the development of more specific and potent calcium channel blockers based on the structure of 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate. Finally, there is potential for the use of 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate as a therapeutic agent in the treatment of various diseases, such as arrhythmias and epilepsy.

Synthesis Methods

5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate can be synthesized through a multistep process that involves the reaction of 2-naphthol with benzoyl chloride to form 2-naphthyl benzoate. This intermediate is then reduced using sodium borohydride to yield 5,6,7,8-tetrahydro-2-naphthalenyl benzoate. Finally, the 4-chlorine atom is introduced using thionyl chloride to obtain the final product, 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate.

Scientific Research Applications

5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate has been used in various scientific studies as a tool for investigating the role of specific biological processes. For example, 5,6,7,8-tetrahydro-2-naphthalenyl 4-chlorobenzoate has been used to study the role of calcium signaling in insulin secretion in pancreatic beta cells. It has also been used to investigate the role of protein kinase C in the regulation of ion channels in cardiac myocytes.

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c18-15-8-5-13(6-9-15)17(19)20-16-10-7-12-3-1-2-4-14(12)11-16/h5-11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMFRGYOYAPMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydronaphthalen-2-yl 4-chlorobenzoate

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